molecular formula C10H19N B6149740 7-ethyl-1-azaspiro[3.5]nonane CAS No. 1488282-21-8

7-ethyl-1-azaspiro[3.5]nonane

Cat. No.: B6149740
CAS No.: 1488282-21-8
M. Wt: 153.3
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Description

7-Ethyl-1-azaspiro[35]nonane is a spirocyclic compound characterized by a unique structural motif where a nitrogen atom is incorporated into a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-ethyl-1-azaspiro[3.5]nonane typically involves the condensation of appropriate starting materials followed by cyclization. One reported method involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic structure .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-1-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Reduction: Reduction reactions can be used to modify the nitrogen-containing ring, potentially leading to the formation of secondary amines.

    Substitution: Substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it, leading to a variety of functionalized derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various spirocyclic derivatives, oxetane-fused compounds, and functionalized amines.

Scientific Research Applications

7-Ethyl-1-azaspiro[3.5]nonane has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-ethyl-1-azaspiro[3.5]nonane exerts its effects is primarily through its interaction with specific molecular targets. For instance, as a potential FAAH inhibitor, it binds to the active site of the enzyme, preventing the breakdown of fatty acid amides and thereby modulating various physiological processes . The spirocyclic structure provides a rigid framework that enhances binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Oxa-6-azaspiro[3.3]heptane
  • 2-Oxa-7-azaspiro[3.5]nonane
  • 1-Oxa-8-azaspiro[4.5]decane

Comparison: 7-Ethyl-1-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure incorporating an ethyl group and a nitrogen atom. Compared to other spirocyclic compounds, it offers distinct advantages in terms of metabolic stability and binding affinity to target enzymes .

Properties

CAS No.

1488282-21-8

Molecular Formula

C10H19N

Molecular Weight

153.3

Purity

95

Origin of Product

United States

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